molecular formula C31H30Cl2N8O4 B601387 N-Desalkyl itraconazole CAS No. 1427177-48-7

N-Desalkyl itraconazole

Cat. No.: B601387
CAS No.: 1427177-48-7
M. Wt: 649.5 g/mol
InChI Key: FBAPZOQKYAPBHI-DHIFEGFHSA-N
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Description

N-Desalkyl itraconazole is a significant metabolite of itraconazole, a triazole antifungal agent. This compound is generated through the metabolic action of cytochrome P450 3A4 on itraconazole. It plays a crucial role in the pharmacokinetics and pharmacodynamics of itraconazole, contributing to its overall antifungal efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Desalkyl itraconazole is primarily produced through the metabolic pathway involving cytochrome P450 3A4. This enzyme catalyzes the removal of an alkyl group from itraconazole, resulting in the formation of this compound .

Industrial Production Methods: the compound can be isolated from biological samples using techniques such as liquid chromatography-tandem mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: N-Desalkyl itraconazole undergoes various chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes.

    Reduction: Involving the gain of electrons.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Typically involves cytochrome P450 enzymes and molecular oxygen.

    Reduction: May involve reducing agents such as sodium borohydride.

    Substitution: Often requires specific catalysts or reagents depending on the functional groups involved.

Major Products: The primary product of these reactions is this compound itself, along with other metabolites such as hydroxy-itraconazole and keto-itraconazole .

Scientific Research Applications

N-Desalkyl itraconazole has several scientific research applications:

Mechanism of Action

N-Desalkyl itraconazole exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition occurs through the blockade of lanosterol 14α-demethylase, an enzyme involved in ergosterol synthesis. Additionally, this compound inhibits cytochrome P450 3A4, affecting the metabolism of various drugs .

Comparison with Similar Compounds

    Hydroxy-itraconazole: Another metabolite of itraconazole with similar antifungal activity.

    Keto-itraconazole: A metabolite with distinct chemical properties and biological activity.

Uniqueness: N-Desalkyl itraconazole is unique due to its specific metabolic pathway and its role in inhibiting cytochrome P450 3A4. This inhibition is significant for understanding drug-drug interactions and the overall pharmacokinetics of itraconazole .

Properties

CAS No.

1427177-48-7

Molecular Formula

C31H30Cl2N8O4

Molecular Weight

649.5 g/mol

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1

InChI Key

FBAPZOQKYAPBHI-DHIFEGFHSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Appearance

White to Off-White Solid

melting_point

>238°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 

Origin of Product

United States

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